3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol
Description
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Properties
IUPAC Name |
3-[[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-10-2-8-15-11-14-3-1-9-16(14)12-4-6-13(7-5-12)17(19)20/h1,3-7,9,11,18H,2,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAQOBAKUUKVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NCCCO)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is . It features a pyrrole ring substituted with a nitrophenyl group, which is often associated with various biological activities, including anti-cancer and anti-inflammatory effects.
Anticancer Activity
Research indicates that compounds containing nitrophenyl and pyrrole moieties exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including:
- Activation of caspases : These are crucial for the apoptotic process.
- Inhibition of cell proliferation : This can occur through cell cycle arrest at specific phases.
Case Study : A study demonstrated that similar compounds led to significant tumor growth inhibition in rodent models. The study highlighted the compound's ability to induce apoptosis in human cancer cell lines, suggesting a promising avenue for further research into its therapeutic potential .
Anti-inflammatory Effects
In addition to anticancer properties, the compound has shown potential anti-inflammatory effects. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The proposed mechanism includes:
- Inhibition of pro-inflammatory cytokines : Such as TNF-alpha and IL-6.
- Reduction of oxidative stress : By modulating the activity of antioxidant enzymes.
Research Finding : In vitro studies have shown that derivatives of this compound can significantly reduce the levels of inflammatory markers in cell cultures, indicating its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
